2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
Description
Properties
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-16-7-5-6-8-17(16)25-19-12(2)20-21-18(19)14-10-9-13(23-3)11-15(14)22/h5-11,22H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJMCNJDXEVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate epoxide, which is then reacted with a pyrazole derivative under basic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding hydroquinone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., bromine). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution, makes it a versatile reagent in organic synthesis.
Key Reactions:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Reduction can yield hydroquinones.
- Electrophilic Substitution : The phenolic hydroxyl group can be substituted with other functional groups.
Biology
The compound exhibits potential biological activity , particularly in medicinal chemistry. Its interactions with specific enzymes and receptors suggest that it may function as an enzyme inhibitor or modulator.
Mechanism of Action:
The mechanism involves binding to active or allosteric sites on enzymes, impacting pathways such as the PI3K/Akt signaling pathway crucial for cell survival and proliferation. Research indicates that similar compounds can inhibit inflammatory mediators like nitric oxide and prostaglandin E2.
Case Study:
A study demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects in cellular models, suggesting that this compound may also possess comparable properties.
Industry
In industrial applications, this compound is explored for developing new materials with specific properties. Its structural characteristics allow it to be incorporated into polymers and coatings that require enhanced durability or specific functional attributes.
Mechanism of Action
The mechanism of action of 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Electronic Effects: The 2-ethoxyphenoxy group in the target compound introduces steric bulk and electron-donating effects via the ethoxy moiety, contrasting with electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ).
- Solubility : Methoxy and ethoxy groups enhance hydrophilicity compared to halogenated (e.g., 4-chlorophenyl in ) or fully aromatic substituents.
- Biological Activity : Trifluoromethyl groups (as in ) are often associated with metabolic stability and enhanced binding affinity in drug design, whereas nitro groups () may confer reactivity or toxicity.
Physical and Crystallographic Properties
- Hydrogen Bonding: The phenolic -OH and methoxy groups in the target compound can participate in hydrogen-bonding networks, akin to the interactions observed in and . Such interactions influence melting points and crystal packing .
- Steric Effects: The 2-ethoxyphenoxy group’s ortho-substitution may hinder molecular planarity compared to para-substituted analogs (e.g., ), affecting solubility and crystallization behavior.
Biological Activity
The compound 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol . Its molecular formula is with a molecular weight of approximately 340.4 g/mol. The compound features a pyrazole ring, an ethoxyphenoxy group, and a methoxyphenol moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been suggested that it can modulate enzyme activities through competitive or allosteric inhibition, impacting pathways such as the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that related phenolic compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in various cell models . This suggests that this compound may also possess similar anti-inflammatory properties.
Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition capabilities of several pyrazole derivatives, including those structurally related to our compound. The findings indicated that these compounds could effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Study 2: Anti-inflammatory Activity
Research conducted on similar phenolic compounds demonstrated their ability to suppress LPS-induced inflammation in RAW 264.7 macrophages. The study reported a significant decrease in NO production and downregulation of pro-inflammatory cytokines, indicating a strong anti-inflammatory effect . This supports the hypothesis that our compound may exhibit comparable activity.
Study 3: Anticancer Evaluation
A comparative analysis of various pyrazole derivatives showed promising anticancer activities against breast cancer cell lines. The study highlighted the importance of substituent groups in enhancing bioactivity, which may be applicable to our compound due to its unique structural features .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol, and how can yield and purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous pyrazole derivatives are synthesized via 1,3-dipolar cycloaddition or condensation of hydrazides with diketones . Key steps include:
- Precursor preparation : Starting with substituted phenols and ketones (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione derivatives) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates and final products .
- Yield optimization : Adjust reaction temperatures (e.g., 80–120°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for hydrazide:diketone) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group with Z = 4) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and pyrazole proton environments (δ 6.5–8.5 ppm for aromatic protons) .
- FTIR : Confirm functional groups (e.g., phenolic -OH stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹ if present) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the pyrazole or phenol rings) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Substituent screening : Replace methoxy/ethoxy groups with halogens (e.g., Cl, F) or bulkier alkoxy chains to test antimicrobial or anti-inflammatory effects .
- Bioassays : Conduct in vitro testing (e.g., MIC assays against S. aureus or COX-2 inhibition) .
- Data analysis : Use statistical tools (e.g., ANOVA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
Q. What computational approaches can predict the compound’s reactivity, stability, or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich sites for electrophilic attacks .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or bacterial enzymes) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Evaluate stability in biological membranes (e.g., GROMACS with lipid bilayer models) .
Q. How can contradictions in crystallographic data (e.g., bond lengths or angles) across studies be resolved?
- Methodological Answer :
- Cross-validation : Compare data with high-resolution structures (≤0.8 Å) from synchrotron sources .
- Refinement protocols : Use SHELXL for anisotropic displacement parameters and hydrogen-bond restraints .
- Database benchmarking : Check against Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .
Q. What strategies validate the compound’s mechanism of action in pharmacological studies?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models .
- Pathway analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream biomarkers .
- In vivo models : Test efficacy in murine inflammation or infection models, correlating plasma concentrations (LC-MS) with effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
